molecular formula C12H12N2O2 B1608253 N'-hydroxy-4-methoxynaphthalene-1-carboximidamide CAS No. 690632-32-7

N'-hydroxy-4-methoxynaphthalene-1-carboximidamide

Cat. No.: B1608253
CAS No.: 690632-32-7
M. Wt: 216.24 g/mol
InChI Key: BQSTXUNHHBLHEM-UHFFFAOYSA-N
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Description

N'-hydroxy-4-methoxynaphthalene-1-carboximidamide is a synthetic compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol This compound is known for its unique chemical structure, which includes a naphthalene ring substituted with hydroxy, methoxy, and carboxamidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-hydroxy-4-methoxynaphthalene-1-carboximidamide typically involves the reaction of 4-methoxy-1-naphthaldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the corresponding oxime. This oxime is then treated with a suitable amidine reagent, such as guanidine, under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N'-hydroxy-4-methoxynaphthalene-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the nitro group results in an amine .

Mechanism of Action

The mechanism of action of N'-hydroxy-4-methoxynaphthalene-1-carboximidamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N'-hydroxy-4-methoxynaphthalene-1-carboximidamide is unique due to the presence of both hydroxy and carboxamidine groups on the naphthalene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

690632-32-7

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

N'-hydroxy-4-methoxynaphthalene-1-carboximidamide

InChI

InChI=1S/C12H12N2O2/c1-16-11-7-6-10(12(13)14-15)8-4-2-3-5-9(8)11/h2-7,15H,1H3,(H2,13,14)

InChI Key

BQSTXUNHHBLHEM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C2=CC=CC=C21)C(=NO)N

Isomeric SMILES

COC1=CC=C(C2=CC=CC=C21)/C(=N\O)/N

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C(=NO)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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